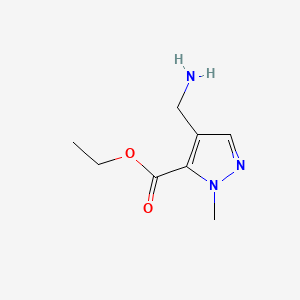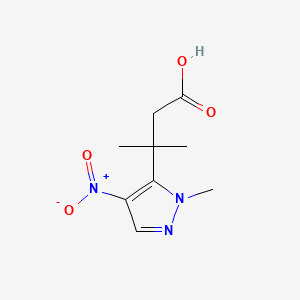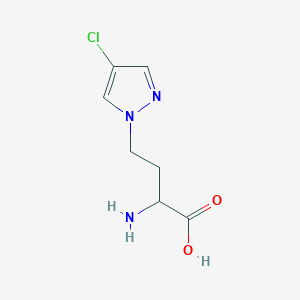
1-(4-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8ClNO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a chloropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 4-chloropyridine with a cyclopropane carboxylate ester in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
- 1-(2-Chloropyridin-4-yl)cyclopropane-1-carboxylic acid
- 4-Acetyl-2-chloropyridine
Comparison: 1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to the position of the chlorine atom on the pyridine ring and the presence of the cyclopropane carboxylic acid moiety
特性
分子式 |
C9H8ClNO2 |
|---|---|
分子量 |
197.62 g/mol |
IUPAC名 |
1-(4-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO2/c10-6-1-4-11-7(5-6)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13) |
InChIキー |
JXQYPMWRNMZPKZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=NC=CC(=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B13546110.png)
![3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid](/img/structure/B13546111.png)
![3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B13546118.png)



![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)





